molecular formula C42H61N2O5P B583982 Spacer-C 12 cep CAS No. 158665-27-1

Spacer-C 12 cep

Cat. No.: B583982
CAS No.: 158665-27-1
M. Wt: 704.933
InChI Key: QZFCUJPRTWVAIA-UHFFFAOYSA-N
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Description

Spacer-C 12 cep, also known as Spacer-C 12 CE Phosphoramidite, is a chemical compound used primarily in the field of oligonucleotide synthesis. It is a 12-carbon spacer that is incorporated into oligonucleotides to introduce a long spacer arm. This compound is frequently used for solid-phase immobilization of DNA probes or aptamers for microarray applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Spacer-C 12 cep is synthesized through a series of chemical reactions involving the incorporation of a 12-carbon spacer into the phosphoramidite structure. The synthesis typically involves the following steps:

Industrial Production Methods

In industrial settings

Properties

IUPAC Name

3-[12-[bis(4-methoxyphenyl)-phenylmethoxy]dodecoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H61N2O5P/c1-35(2)44(36(3)4)50(49-34-20-31-43)48-33-19-14-12-10-8-7-9-11-13-18-32-47-42(37-21-16-15-17-22-37,38-23-27-40(45-5)28-24-38)39-25-29-41(46-6)30-26-39/h15-17,21-30,35-36H,7-14,18-20,32-34H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFCUJPRTWVAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCCCCCCCCCCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H61N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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